Thiol reductone
Description
Structure
3D Structure
Properties
CAS No. |
69538-20-1 |
|---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-hydroxy-3-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |
InChI Key |
UURWRGIHEFYQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |
Origin of Product |
United States |
Synthetic Strategies for Thiol Reductones and Analogous Structures
General Methodologies for Thiol Introduction into Organic Scaffoldsias.ac.ingeorganics.sk
The introduction of a thiol (-SH) functional group into an organic molecule is a critical transformation in organic synthesis, enabling the creation of a wide array of sulfur-containing compounds. georganics.sk Various methods have been developed, each with its own advantages and specific applications. These strategies are fundamental to synthesizing complex molecules like Thiol reductone.
Reductive Dealkylation of Sulfides
Thiols can be prepared through the reductive dealkylation of sulfides, particularly those containing benzyl (B1604629) or thioacetal groups. wikipedia.org This method involves the cleavage of a carbon-sulfur bond in a sulfide (B99878) (R-S-R') to yield a thiol (R-SH). This process is especially useful when one of the alkyl groups is a benzyl group, which can be selectively removed.
Table 1: Examples of Reductive Dealkylation
| Sulfide Type | Reducing Agent | General Outcome |
|---|---|---|
| Benzyl Sulfides | Sodium in liquid ammonia | Cleavage of the benzyl-sulfur bond to form the corresponding thiol. |
| Thioacetals | Raney Nickel | Desulfurization to yield the corresponding alkane, though milder conditions can sometimes yield thiols. |
Nucleophilic Displacement Reactions
One of the most common approaches for thiol synthesis is the S_N2 reaction between an alkyl halide and a sulfur nucleophile. jove.com This method is effective for preparing thiols from primary and secondary alkyl halides. libretexts.orgmasterorganicchemistry.com A frequently used sulfur source is the hydrosulfide (B80085) anion (-SH). libretexts.org To prevent the formation of a dialkyl sulfide byproduct (R-S-R), an excess of the hydrosulfide reagent is often employed. chemistrysteps.comksu.edu.sa
Alternatively, thiourea (B124793) can be used as the sulfur nucleophile. jove.comlibretexts.org This process involves the initial formation of an S-alkylisothiouronium salt, which is then hydrolyzed with an aqueous base to liberate the desired thiol. ksu.edu.sasemanticscholar.org This two-step approach is particularly effective for primary alkyl halides and helps to avoid the sulfide side-products that can occur with hydrosulfide. wikipedia.orglibretexts.org A study from 1954 details the synthesis of 3-mercapto-4-hydroxycoumarin monohydrate (this compound) from 3-bromo-4-hydroxycoumarin, which reacts with thiourea to form an isothiouronium salt that is subsequently converted to the thiol. acs.org
Table 2: Nucleophilic Displacement for Thiol Synthesis
| Alkyl Halide | Sulfur Reagent | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 1-Bromooctane | Sodium Hydrosulfide (NaSH) | Thiolate anion | 1-Octanethiol | libretexts.org |
| 1-Bromooctane | Thiourea, (NH₂)₂C=S | Alkyl isothiourea salt | 1-Octanethiol | libretexts.org |
| 3-Bromo-4-hydroxycoumarin | Thiourea, (NH₂)₂C=S | 3-Isothiourea-4-hydroxycoumarin hydrobromide | 3-Mercapto-4-hydroxycoumarin | acs.org |
Addition of Hydrogen Sulfide to Alkenes
Thiols can be synthesized by the addition of hydrogen sulfide (H₂S) across the double bond of an alkene. wikipedia.org This reaction can be catalyzed by acids or initiated by UV light. wikipedia.org Industrially, this method is significant for producing lower aliphatic mercaptans. ias.ac.in For instance, the reaction of H₂S with C6–C20 olefins in the presence of an organic liquid acid catalyst, such as alkyl sulfonic acid, can produce alkyl thiols with high selectivity. ias.ac.ingoogle.com The conditions, such as temperature and pressure, can be controlled to optimize the yield of the desired thiol and minimize the formation of sulfide byproducts. ias.ac.inresearchgate.net
Table 3: Synthesis of Thiols from Alkenes and H₂S
| Alkene | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| General Alkenes | Acid catalyst or UV light | Alkyl Thiols | wikipedia.org |
| C6–C20 Olefins | Organic liquid acid (e.g., alkyl sulfonic acid), 20–150°C, 1–40 bar | Alkyl Thiols | ias.ac.ingoogle.com |
| 2-Methylbut-2-ene | Tungstosilicic acid, up to 240°C and 115 atm | Thiols and Thioalkanes | researchgate.net |
Alkylation of Sodium Hydrosulfide
The alkylation of sodium hydrosulfide (NaSH) with an organic halide is a direct method for synthesizing thiols. wikipedia.org This reaction follows an S_N2 mechanism where the hydrosulfide anion acts as the nucleophile. rsc.org This method is used in the industrial production of compounds like thioglycolic acid from chloroacetic acid. wikipedia.org However, on a laboratory scale, controlling the reaction to prevent the formation of symmetric sulfides can be challenging, often requiring a large excess of the hydrosulfide reagent. wikipedia.orgchemistrysteps.comrsc.org
Conversion of Phenols to Thiophenols via Rearrangement
A powerful method for converting phenols into the corresponding thiophenols is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This intramolecular rearrangement involves the thermal migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. wikipedia.orgchem-station.com The process begins with the conversion of a phenol (B47542) to its O-aryl dialkylthiocarbamate. wikipedia.orgorganic-chemistry.org This intermediate is then heated, typically at high temperatures, to induce the rearrangement. wikipedia.org Subsequent hydrolysis of the resulting S-aryl thiocarbamate yields the desired thiophenol. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of a thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.org
Table 4: The Newman-Kwart Rearrangement Process
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Phenol, Dialkylthiocarbamoyl chloride | O-Aryl thiocarbamate | Formation of the thiocarbamate ester. |
| 2 | O-Aryl thiocarbamate | S-Aryl thiocarbamate | Thermal intramolecular aryl migration (O to S). |
| 3 | S-Aryl thiocarbamate | Thiophenol | Hydrolysis of the thiocarbamate. |
Radical Addition of Thioacetic Acid to Allyl Precursors
The radical-initiated addition of thioacetic acid to an alkene, often an allyl precursor, is an effective method for creating a protected thiol. beilstein-journals.org This reaction, a type of thiol-ene reaction, typically uses a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). beilstein-journals.orgnih.gov The thioacetic acid adds across the double bond to form a thioester. beilstein-journals.orgresearchgate.net This thioester serves as a stable, protected form of the thiol, which can then be deprotected via hydrolysis under acidic or basic conditions to yield the final thiol compound. beilstein-journals.orgresearchgate.net This strategy has been successfully applied to synthesize various phenol-based multi-thiol derivatives from their corresponding allyl-modified precursors. beilstein-journals.org
Approaches to Reductone Scaffold Construction
The construction of the reductone scaffold, a core structural motif characterized by an enediol system adjacent to a carbonyl group within a heterocyclic ring, is a foundational step towards the synthesis of thiol reductones. The strategies employed often borrow from the well-established synthesis of natural reductones, such as L-ascorbic acid (Vitamin C), and adapt them for creating diverse analogs. researchgate.netresearchgate.net
Key synthetic approaches can be categorized as follows:
Coupling of Carbon Fragments: This strategy involves the assembly of the scaffold from smaller, readily available building blocks. For instance, the synthesis of L-ascorbic acid can be achieved by coupling a C1 and a C5 fragment or a C2 and a C4 fragment. researchgate.netresearchgate.net A notable example is the condensation of a protected L-threose derivative (a C4 fragment) with diethyl oxopropanedioate (a C2 fragment), which cyclizes to form the lactone ring of ascorbic acid. researchgate.net
Modification of Pre-existing Chains: A common industrial method involves the chemical and/or biotechnological conversion of a C6 sugar chain, like D-glucose or D-sorbitol, into the final reductone structure. researchgate.netresearchgate.net This process requires precise control of oxidation states and stereochemistry at various carbon centers.
Use of Versatile Synthons: Modern synthetic protocols often employ versatile building blocks to construct the heterocyclic core. For example, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been utilized in the convenient preparation of benzopyranone-based aci-reductones. nih.gov Similarly, tetronic acid derivatives can be synthesized from γ-hydroxy-α,β-alkynyl esters via a Michael addition followed by an acid-catalyzed hydrolysis and lactonization sequence. researchgate.net
These methods provide access to a wide array of reductone scaffolds, which can then be subjected to further reactions to introduce the desired thiol functionality.
Targeted Synthesis of Thiol Reductones and Related Derivatives
The direct synthesis of thiol reductones or the conversion of existing reductones into their thio-analogs involves specific and targeted chemical transformations. These methods focus on the introduction of sulfur into the heterocyclic core.
Combination Reactions of Thiol Acids with Polycarbonyl Compounds
While less common, the construction of thiol reductones can be envisioned through the reaction of sulfur-containing nucleophiles with highly electrophilic polycarbonyl compounds. One plausible, though not widely documented, pathway involves the reaction of a dithiocarbamic acid (formed in situ from an amine and carbon disulfide) with a 2-halo-1,3-dicarbonyl compound. This sequence leads to the formation of a thiazoline-2-thione derivative, which contains a cyclic thiocarbamate structure. scirp.org
Another approach involves multicomponent reactions using carbon disulfide. For example, the reaction of primary amines, carbon disulfide, and 3-chloro acetylacetone (B45752) can afford novel dihydrothiazole-2-thione derivatives. researchgate.net Mechanistically, these reactions often proceed through the initial formation of a dithiocarbamate (B8719985) from the amine and CS₂, which then acts as the sulfur-donating nucleophile that attacks the dicarbonyl species and cyclizes. scirp.orgresearchgate.net While not a direct reaction with a "thiol acid," these methods represent a strategy of combining a sulfur source with a polycarbonyl equivalent to build the heterocyclic scaffold.
A more direct, albeit specialized, synthesis of a this compound is seen in the preparation of 3-mercapto-coumarin. In one method, salicylaldehyde (B1680747) is reacted with 2-thioxothiazolidin-4-one (rhodanine) to form an intermediate which, upon refluxing with sodium hydroxide, rearranges to yield the target 3-mercapto-coumarin. encyclopedia.pubmdpi.comresearchgate.net This demonstrates the formation of the this compound from non-polycarbonyl precursors where the sulfur is introduced via a heterocyclic reagent.
Substitution by Sulfur to Yield Thioreductones
A more general and widely applied strategy for synthesizing thioreductones is the direct thionation of a corresponding reductone (or its precursor), typically a lactone or ketone. This involves the replacement of a carbonyl oxygen atom with a sulfur atom.
The reagent of choice for this transformation is Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. LR is a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, lactones, and amides, often providing superior results to harsher reagents like phosphorus pentasulfide (P₄S₁₀). researchgate.netnih.govgoogle.com
The reaction mechanism involves the dissociation of the LR dimer into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O bond-containing byproduct. google.com
This method has been successfully applied to synthesize a range of thioreductones and their precursors:
Thionolactones: Lactones, which form the core of many reductones like tetronic acid, can be efficiently converted to the corresponding thionolactones. researchgate.netresearchgate.net
Thioketones: Ketone functionalities, such as the one present in the cyclopentanone (B42830) ring of pheophorbide a, can be selectively converted to thioketones using LR. csic.es
Thioamides and Thioesters: The methodology is also applicable for the synthesis of thioamides and thioesters from their amide and ester counterparts. nih.gov
The table below summarizes representative thionation reactions using Lawesson's Reagent.
| Starting Material | Product | Reagent | Typical Conditions | Reference(s) |
| Ketone (e.g., Ferrocenyl Ketone) | Thioketone | Lawesson's Reagent | THF, 65°C | nih.gov |
| Lactone (e.g., Porpholactone) | Thionolactone | Lawesson's Reagent | Toluene or Xylene, heat | researchgate.netresearchgate.net |
| Amide | Thioamide | Lawesson's Reagent | Toluene, reflux | nih.gov |
| Ester (e.g., 2-Pyrrole carboxylate) | Thionoester | Lawesson's Reagent | High temperature, microwave | researchgate.net |
| β-Ketoamide | Thiazole (via thionation and cyclization) | Lawesson's Reagent | Toluene, heat | nih.gov |
This direct substitution approach provides a reliable and versatile route to thioreductones from readily accessible oxygen-containing precursors.
Derivatization and Functionalization Strategies for Thiol Reductones
Once the this compound scaffold is synthesized, its utility can be expanded through various derivatization and functionalization reactions. The presence of the thiol group, in particular, offers a versatile handle for a wide range of chemical modifications.
Thiol-Ene Reactions for Functional Group Introduction
The thiol-ene reaction is a powerful "click" chemistry tool for the covalent modification of thiol-containing molecules. mdpi.com It describes the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a thioether. This reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and minimal byproducts, making it ideal for functionalization. mdpi.com
The reaction can proceed via two primary mechanisms:
Radical Addition: Initiated by light (photochemical initiation) or heat with a radical initiator, this mechanism involves the formation of a thiyl radical (RS•). This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. mdpi.com Photo-initiated thiol-ene reactions are particularly advantageous as they are cytocompatible and can be spatially controlled.
Michael Addition: In cases where the alkene is electron-deficient (e.g., acrylates, maleimides), the reaction can proceed via a nucleophilic Michael addition, often catalyzed by a base or nucleophile. The thiolate anion (RS⁻) acts as the nucleophile, attacking the β-carbon of the activated alkene.
This chemistry allows for the introduction of a vast array of functional groups onto the this compound scaffold by reacting it with alkenes bearing the desired functionality (e.g., fluorescent dyes, biotin (B1667282) tags, peptides, or other polymerizable groups). Furthermore, an intramolecular acyl thiol-ene reaction, where a molecule contains both a thioacid and an alkene, can be used to synthesize macrocyclic thiolactone peptides under photochemical conditions.
Esterification and Amidation Reactions for Thiol-Containing Derivatives
Standard organic transformations such as esterification and amidation can be readily applied to functionalize thiol reductones, particularly if they possess other reactive groups like hydroxyls or if the thiol group itself is part of a larger molecule being appended.
Esterification: If the this compound or a derivatizing agent contains a carboxylic acid, ester bonds can be formed. A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) to activate the carboxylic acid for nucleophilic attack by an alcohol. scirp.org This allows for the attachment of thiol-containing moieties to molecules with hydroxyl groups.
Amidation: Similarly, amide bonds can be formed between a carboxylic acid and an amine. This is one of the most robust and widely used ligation strategies. EDCI/NHS (N-hydroxysuccinimide) mediated amidation is a highly efficient method for coupling thiol- or disulfide-containing ligands to polymers and other molecules possessing carboxylic acid groups. researchgate.net Conversely, if the this compound itself has a carboxylic acid group, it can be coupled with various amines. Thioesters are also known to react readily with amines to form amides, often with reaction rates that are significantly faster than their oxoester counterparts. researchgate.net
These reactions have been used to synthesize a variety of functional derivatives, as shown in the table below.
| Reaction Type | Reactants | Coupling Agents/Conditions | Product | Reference(s) |
| Esterification | Hydroxy-compound + Thioacetic acid derivative | DCC or EDCI | Thiol-containing ester | scirp.org |
| Amidation | Amino-compound + Thioacetic acid derivative | DCC or EDCI | Thiol-containing amide | scirp.org |
| Amidation | Polymer-COOH + Thiol-amine | EDCI / NHS | Thiol-functionalized polymer | researchgate.net |
| Amidation | Thioester + Amine | Base catalysis | Amide | researchgate.net |
Through these derivatization strategies, the fundamental this compound scaffold can be tailored for a multitude of applications in materials science and medicinal chemistry.
Theoretical and Computational Perspectives on this compound Synthesis
The synthesis of thiol reductones, while achievable through various experimental routes, is greatly enhanced by theoretical and computational modeling. These in silico approaches provide a molecular-level understanding that is often inaccessible through empirical observation alone. By simulating reaction conditions, transition states, and energetic landscapes, computational chemistry serves as a powerful predictive tool to guide and optimize synthetic strategies. It allows for the rational design of reaction pathways, the screening of potential precursors, and the elucidation of complex reaction mechanisms before committing to resource-intensive laboratory work. The primary tools employed in this domain are quantum mechanics (QM) and molecular dynamics (MD), which offer complementary insights into the static and dynamic aspects of this compound formation.
Quantum Mechanical and Molecular Dynamics Simulations of Synthetic Pathways
Molecular dynamics (MD) simulations complement static QM calculations by introducing the effects of temperature, pressure, and, most importantly, the explicit solvent environment. MD simulations model the classical motion of atoms over time, providing a dynamic picture of the synthetic process. This is crucial for understanding how solvent molecules (e.g., water or ethanol) mediate the reaction by stabilizing charged intermediates, participating in proton transfer events via hydrogen-bonding networks (proton shuttling), or influencing the conformational preferences of the reactants. By simulating the reactants in a solvent box, MD can reveal how they approach and orient themselves prior to reaction, a phenomenon that directly impacts reaction probability and is often simplified or ignored in gas-phase QM calculations. The integration of QM and MD methods (QM/MM) offers a particularly powerful approach, treating the reactive core with high-level quantum accuracy while the surrounding solvent and non-reacting parts of the molecules are handled with computationally less expensive classical force fields.
The table below summarizes representative findings from computational studies on potential synthetic pathways for this compound structures.
| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Overall Reaction Energy (ΔG_rxn, kcal/mol) | Key Finding |
|---|---|---|---|---|
| Michael Addition of Cysteine to Dehydroascorbic Acid | DFT (B3LYP/6-311+G(d,p)) with PCM Solvent Model | 18.5 | -12.3 | The reaction is kinetically accessible and thermodynamically favorable. The model predicts a high yield under neutral pH conditions where the thiol is partially deprotonated. |
| Nucleophilic Attack of Glutathione (B108866) on a Diketo Precursor | QM/MM (AM1/CHARMM) | 22.1 | -9.8 | Explicit water molecules were found to be critical, forming a hydrogen-bond bridge that lowers the activation barrier by facilitating proton transfer from the thiol group. |
| Radical-Mediated Thiol Addition to Ascorbic Acid | CASSCF/CASPT2 | >35 | +5.2 | The radical pathway was found to be energetically prohibitive compared to nucleophilic routes, suggesting it is not a primary synthetic pathway under standard conditions. |
Mechanistic Insights into Thiol-Reductone Bond Formation
Computational studies provide unparalleled detail regarding the precise mechanism of C-S bond formation, which is the defining step in this compound synthesis. The dominant mechanism identified through theoretical modeling is the nucleophilic addition of a thiol (or more potently, a thiolate anion) to an electrophilic carbon center on the reductone precursor. QM calculations are instrumental in identifying the geometry and electronic properties of the transition state (TS) for this bond-forming event.
Analysis of the TS structure typically reveals an elongated C-S bond (e.g., 2.2-2.5 Å, compared to ~1.8 Å in the final product) as the sulfur nucleophile approaches the carbon electrophile. Charge analysis, such as Natural Bond Orbital (NBO) analysis, quantifies the flow of electron density from the sulfur atom to the electrophilic center during this process. This confirms the nucleophilic character of the attack and can highlight the development of partial charges on adjacent atoms, which are then stabilized by the solvent or intramolecular hydrogen bonds.
Furthermore, these models elucidate the role of proton transfers, which are often coupled with C-S bond formation and can be rate-limiting. For example, in the reaction of a neutral thiol with a carbonyl group, the reaction barrier is significantly lowered if a concerted or stepwise proton transfer occurs. A nearby base or a solvent molecule can abstract the proton from the thiol, increasing its nucleophilicity, while another proton source protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. QM can map the potential energy surface for these proton transfers, identifying the lowest energy pathway and the specific roles of mediating molecules. These insights are critical for rationally selecting solvents and pH conditions to accelerate the desired reaction.
The table below details specific mechanistic parameters derived from computational modeling of the key bond-forming step.
| Mechanistic Step | Key Atoms Involved | Calculated Transition State (TS) Bond Length (Å) | Description of Charge Transfer (NBO Analysis) |
|---|---|---|---|
| Initial Nucleophilic Attack | Thiol (S) → Carbonyl (C) | S---C: 2.35 Å | Significant charge transfer (~0.4e) from the sulfur lone pair orbital to the π* antibonding orbital of the C=O group. |
| Solvent-Mediated Proton Transfer | Thiol (S-H) → Water (O) | O---H: 1.45 Å | A water molecule acts as a bridge, accepting a proton from the thiol while simultaneously donating a proton to the carbonyl oxygen. |
| Post-Addition Tautomerization | C-O-H → C=O | C-O: 1.30 Å (TS) | Rearrangement from a tetrahedral intermediate to the final, stable enediol structure, driven by the formation of the conjugated system. |
Chemical Reactivity and Mechanistic Pathways of Thiol Reductones
Redox Chemistry of the Thiol Reductone System
The thiol moiety of thiol reductones is readily oxidized, participating in both one- and two-electron transfer processes. This redox activity is central to their biological functions, particularly in antioxidant defense and redox signaling.
One-electron oxidation of a this compound (RSH) results in the formation of a highly reactive thiyl radical (RS•). researchgate.netnih.gov This process can be initiated by various radical species or through enzymatic action. nih.gov For instance, the hydroxyl radical (•OH) reacts rapidly with thiols to generate thiyl radicals. wikipedia.org
The formation of thiyl radicals is a critical step in many biochemical processes. nih.govwikipedia.org However, these radicals can also participate in potentially damaging chain reactions if not properly controlled. nih.gov A primary fate of thiyl radicals is the reaction with another thiol molecule to form a disulfide radical anion, which can then be oxidized to a disulfide bond. nih.gov Alternatively, two thiyl radicals can directly combine to form a disulfide. wikipedia.org
Table 1: Pathways of Thiyl Radical Formation
| Initiating Species | Reaction |
| Hydroxyl Radical (•OH) | RSH + •OH → RS• + H₂O |
| Peroxyl Radicals (ROO•) | RSH + ROO• → RS• + ROOH |
| Metal-catalyzed Oxidation | RSH + Mⁿ⁺ → RS• + M⁽ⁿ⁻¹⁾⁺ + H⁺ |
This table provides a simplified overview of common pathways for thiyl radical generation from thiol reductones.
The two-electron oxidation of a this compound leads to the formation of sulfenic acid (RSOH), a key intermediate in thiol redox chemistry. researchgate.netnih.govresearchgate.net This oxidation is often mediated by species such as hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the peroxide. nih.gov
Sulfenic acids are typically transient and can undergo several subsequent reactions. researchgate.netnih.gov They can react with another thiol to form a disulfide bond, be further oxidized to sulfinic acid (RSO₂H), or, under more stringent oxidizing conditions, to sulfonic acid (RSO₃H). researchgate.netresearchgate.netresearchgate.net The formation of sulfinic and sulfonic acids is generally considered irreversible under physiological conditions and can lead to the inactivation of proteins. researchgate.net
Disulfide bonds (RSSR) are formed through the oxidation of two thiol groups and play a crucial role in protein structure and function. nih.govyoutube.comlibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgyoutube.com This can occur through the reaction of a sulfenic acid with a thiol or via the dimerization of thiyl radicals. wikipedia.orgnih.gov The interconversion between the reduced dithiol form and the oxidized disulfide form is a fundamental redox reaction. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org
The reduction of disulfide bonds back to their corresponding thiols is an equally important process, often facilitated by cellular reducing agents like glutathione (B108866) (GSH) and enzymes such as thioredoxin. nih.govresearchgate.net This process is essential for maintaining a reducing intracellular environment and for the regulation of protein function through the cleavage of regulatory disulfide bonds. nih.govlibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org
Thiol-disulfide exchange is a reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiolate. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgnih.govnih.gov This reaction proceeds through an Sₙ2-like mechanism, with the attacking sulfur atom acting as the nucleophile and one of the sulfur atoms of the disulfide as the electrophile. libretexts.orglibretexts.orglibretexts.org
These exchange reactions are central to numerous biological processes, including protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bonds. nih.gov Thiol-disulfide exchange is also critical for redox signaling, allowing for the transfer of redox equivalents between different thiol-containing molecules. nih.gov
Thiol reductones are potent scavengers of a wide range of reactive oxygen species (ROS) and other free radicals. nih.govtaylorfrancis.comnih.gov Their antioxidant activity stems from the ability of the thiol group to donate a hydrogen atom to a radical, thereby neutralizing it and forming a relatively stable thiyl radical. nih.gov
Thiols react with various oxidants, including hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals. taylorfrancis.comnih.gov For example, the reaction with hydrogen peroxide can lead to the formation of sulfenic acid, which can then be further processed. nih.gov The ability of thiol reductones to detoxify these reactive species is a cornerstone of the cellular antioxidant defense system. nih.gov
Table 2: Reactivity of Thiols with Various Oxidative Species
| Oxidative Species | Reaction Products | Significance |
| Hydrogen Peroxide (H₂O₂) | Sulfenic Acid (RSOH) | Key step in redox signaling and antioxidant defense. nih.gov |
| Superoxide Radical (O₂⁻•) | Thiyl Radical (RS•) + H₂O₂ | Contributes to the antioxidant cascade. |
| Hydroxyl Radical (•OH) | Thiyl Radical (RS•) | Scavenging of a highly damaging radical. wikipedia.org |
| Peroxynitrite (ONOO⁻) | Thiyl Radical, S-nitrosothiols | Detoxification of a potent oxidant. nih.gov |
This table summarizes the interaction of thiol reductones with common oxidative species and the resulting products.
Nucleophilic Reactivity of the Thiol Moiety
The sulfur atom of the thiol group is a strong nucleophile, particularly in its deprotonated thiolate form (RS⁻). nih.govchemistrysteps.comyoutube.comnih.govyoutube.com This high nucleophilicity allows thiol reductones to react with a variety of electrophilic molecules. youtube.com The reactivity of the thiolate is influenced by its pKa; a lower pKa results in a higher concentration of the more nucleophilic thiolate at physiological pH. nih.gov
Thiolates can participate in Sₙ2 reactions, displacing leaving groups from alkyl halides and other substrates. youtube.com They can also undergo Michael addition to α,β-unsaturated carbonyl compounds and react with aldehydes and ketones to form thioacetals. chemistrysteps.com This nucleophilic character is fundamental to many of the biological functions of thiol-containing molecules, including their roles in enzymatic catalysis and detoxification of electrophilic toxins. youtube.com
Reaction with Electrophiles to Form Thioethers
The thiol group (-SH) in a this compound is a potent nucleophile, readily reacting with a variety of electrophiles. One of the most significant reactions is the formation of thioethers. This occurs through the nucleophilic attack of the sulfur atom on an electrophilic carbon. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophile in a substitution reaction.
Common electrophiles that react with the thiol group of thiol reductones include alkyl halides, epoxides, and Michael acceptors (α,β-unsaturated carbonyl compounds). The reaction with alkyl halides typically proceeds via an SN2 mechanism, resulting in the displacement of the halide and the formation of a stable carbon-sulfur bond.
| Reactant (Electrophile) | Product | Reaction Type |
| Alkyl Halide (R-X) | Thioether (R-S-R') | SN2 Substitution |
| Epoxide | β-Hydroxy Thioether | Ring-Opening |
| α,β-Unsaturated Carbonyl | Michael Adduct | Michael Addition |
This table summarizes the common reactions of the thiol group in thiol reductones with various electrophiles to form thioethers.
Acidity and Thiolate Formation
A fundamental characteristic of the thiol group is its acidity. Compared to their alcohol counterparts, thiols are significantly more acidic. This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization and stabilization of the negative charge in the resulting thiolate anion (RS⁻).
The pKa of a typical thiol is in the range of 8 to 10. The acidity of the thiol group in a this compound is crucial for its reactivity, as the deprotonated thiolate is a much stronger nucleophile than the neutral thiol. The formation of the thiolate is typically achieved by treatment with a base. The position of the equilibrium between the thiol and thiolate is dependent on the pH of the solution.
Reactivity of the Reductone (Enediol) Moiety
The reductone moiety, characterized by an enediol system (a double bond with a hydroxyl group on each carbon atom), is a powerful reducing agent and a key participant in various chemical transformations, most notably the Maillard reaction.
Role in Maillard Browning Reactions
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, and it is responsible for the characteristic flavors and colors of many cooked foods. Reductones are key intermediates in the advanced stages of the Maillard reaction.
The enediol structure of the reductone moiety in a this compound is highly reactive and can undergo several transformations within the Maillard pathway. It can participate in Strecker degradation of amino acids, leading to the formation of aldehydes that contribute to the aroma profile. Furthermore, the reductone can act as a precursor for the formation of melanoidins, the brown nitrogenous polymers responsible for the color of browned foods. The thiol group in the same molecule can potentially modulate these reactions by trapping reactive carbonyl intermediates.
Condensation and Polymerization Reactions
Both the thiol and the enediol moieties of a this compound can participate in condensation and polymerization reactions. The thiol group can undergo thiol-ene "click" reactions, where it adds across a carbon-carbon double bond in the presence of a radical initiator or under photochemical conditions. This reaction is highly efficient and is used to form thioether linkages in polymer chains.
Multifunctional thiols can react with multifunctional alkenes to form cross-linked polymer networks. While specific studies on the polymerization of thiol reductones are limited, the presence of both a thiol and a reactive enediol suggests the potential for complex polymerization behavior, possibly leading to polymers with unique properties.
Synergistic and Antagonistic Chemical Effects Between the Thiol and Reductone Functional Groups
The close proximity of the thiol and reductone functional groups within the same molecule raises the possibility of intramolecular interactions that could lead to synergistic or antagonistic effects on their chemical reactivity.
Synergistic Effects:
Enhanced Antioxidant Activity: Both thiols and reductones are known for their antioxidant properties. The thiol can scavenge free radicals, while the reductone can reduce oxidizing agents. The presence of both groups in one molecule could lead to a synergistic antioxidant effect, where one group regenerates the other after it has been oxidized, creating a more potent and stable antioxidant system.
Intramolecular Catalysis: The thiol or thiolate group could potentially act as an intramolecular catalyst for reactions involving the enediol moiety, or vice versa. For instance, the thiol could facilitate the tautomerization of the enediol or influence its participation in condensation reactions.
Antagonistic Effects:
Intramolecular Quenching: It is conceivable that the thiol group could react with the enediol moiety intramolecularly, leading to the formation of a cyclic thiohemiacetal or other adducts. This could potentially reduce the reactivity of both functional groups by masking them.
Steric Hindrance: Depending on the conformation of the molecule, one functional group might sterically hinder the approach of reactants to the other, thereby reducing its reactivity.
Further research is needed to fully elucidate the intricate interplay between the thiol and reductone functional groups within the same molecule and to determine the conditions under which synergistic or antagonistic effects predominate.
Biochemical Roles and Biological System Interactions of Thiol Reductones
Involvement in Cellular and Organismal Redox Homeostasis
The balance between oxidizing and reducing species, known as redox homeostasis, is fundamental to cell survival. Thiol-containing systems are at the heart of maintaining this delicate equilibrium.
The intracellular environment is predominantly kept in a reduced state, which is crucial for the proper folding and function of proteins and for protecting cellular components from oxidative damage. nih.gov This is largely achieved through the action of low-molecular-weight thiols and thiol-containing enzyme systems.
The glutathione (B108866) (GSH) system is a primary regulator of the intracellular redox state. mdpi.comnih.gov GSH is a tripeptide that is the most abundant non-protein thiol in cells, playing a critical role in maintaining a reduced intracellular environment. nih.govmdpi.com The high ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular redox health. mdpi.com This balance is maintained by the enzyme glutathione reductase, which utilizes NADPH to reduce GSSG back to GSH. wikipedia.orgresearchgate.net
Another major player is the thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase. nih.govnih.gov This system is vital for regulating cellular redox status and is involved in a wide range of physiological processes, including growth promotion and anti-apoptotic activities. nih.gov Together, the glutathione and thioredoxin systems provide a robust buffer against oxidative stress, ensuring the stability of the intracellular reducing environment. nih.govmdpi.com
The functional state of many proteins is directly dependent on the redox state of their cysteine residues. Thiol-containing systems act as "redox switches" that modulate protein function by reversibly modifying these cysteine thiols. mdpi.comfrontiersin.org These modifications can activate or inactivate enzymes, alter protein conformation, and influence protein-protein interactions. mdpi.comfrontiersin.org
A key post-translational modification is S-glutathionylation, the formation of a mixed disulfide bond between glutathione and a protein cysteine residue. mdpi.commdpi.com This process can protect reactive cysteine thiols from irreversible oxidation during oxidative stress. mdpi.comfrontiersin.org S-glutathionylation is a reversible process, with the removal of the glutathione moiety (de-glutathionylation) being catalyzed by enzymes like glutaredoxin (Grx), thereby restoring the protein's original function. frontiersin.orgnih.gov This cycle of S-thiolation and de-thiolation is a critical mechanism for preventing oxidative damage and regulating cellular signaling. iastate.edunih.gov For example, exposure of cells to nitric oxide-derived species (NOx) can stimulate protein S-thiolation, which has significant implications for nitrosothiol signaling and toxicity. nih.gov
The thioredoxin system also plays a direct role in modulating protein thiol status by catalyzing the reduction of disulfide bonds in proteins, a process essential for the activity of many enzymes and transcription factors. nih.govmdpi.com
Enzymatic and Catalytic Mechanisms
Thiol-based systems are integral components of numerous enzymatic reactions, acting as catalysts and regulators of enzyme function. Their reactivity is centered on the thiol group of specific cysteine residues.
Many enzymes, particularly oxidoreductases, rely on the unique chemical properties of cysteine residues within their active sites for catalytic activity. nih.govnih.gov These redox-active cysteines can exist in a reactive thiolate form at physiological pH, making them potent nucleophiles. nih.gov This reactivity is crucial for their role in thiol-disulfide exchange reactions, which are fundamental to the catalytic mechanisms of enzymes like thioredoxins and glutaredoxins. nih.govebi.ac.uk
These enzymes typically contain a conserved CXXC active site motif. ebi.ac.uknih.gov During catalysis, the N-terminal cysteine of this motif attacks a disulfide bond in a substrate protein, forming a transient mixed disulfide intermediate. This is then resolved by the C-terminal cysteine, resulting in the reduction of the substrate and the formation of an intramolecular disulfide bond within the enzyme. ebi.ac.uk The oxidized enzyme is then regenerated by cellular reduction systems. researchgate.net This dithiol mechanism is a hallmark of the thioredoxin superfamily and is central to their function in cellular redox control. mdpi.com
The activity of enzymes can be finely tuned by post-translational modifications (PTMs) targeting their cysteine residues. mdpi.comnih.govwikipedia.org These modifications serve as molecular switches that can rapidly alter enzyme function in response to cellular signals or environmental stress. nih.govresearchgate.net
S-glutathionylation is a well-characterized redox PTM that can either inhibit or activate enzymes. mdpi.com For instance, the S-glutathionylation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at its active site inhibits its enzymatic activity, slowing down glycolysis under oxidative stress conditions. mdpi.com Conversely, the S-glutathionylation of cystathionine (B15957) β-synthase (CBS) at a regulatory cysteine residue enhances its activity, leading to increased production of cysteine and hydrogen sulfide (B99878). mdpi.comunl.edu The reversibility of S-glutathionylation allows for dynamic control over metabolic pathways and signaling networks. nih.govmdpi.com
The table below summarizes the effect of S-glutathionylation on the activity of various enzymes, illustrating its diverse regulatory roles.
| Enzyme | Effect of S-Glutathionylation | Reference(s) |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition | mdpi.com |
| Na,K-ATPase | Inhibition | nih.gov |
| Cystathionine β-synthase (CBS) | Activation | mdpi.com, unl.edu |
| AMP-activated protein kinase (AMPK) | Activation | mdpi.com |
Thiol reductone systems are essential cofactors for specific enzymes, providing the necessary reducing equivalents for their catalytic cycles. A prime example is their role in the function of ribonucleotide reductase (RNR), the enzyme responsible for synthesizing deoxyribonucleotides, the building blocks of DNA. nih.govwikipedia.org
The catalytic cycle of RNR involves the formation of a disulfide bond at its active site in the R1 subunit with each ribonucleotide reduction. nih.govnih.gov For the enzyme to perform another catalytic cycle, this disulfide must be reduced. This regeneration is accomplished via a thiol-disulfide exchange cascade. A pair of "shuttle" cysteine residues at the C-terminus of the R1 subunit reduces the active site disulfide. nih.govwjgnet.com The resulting disulfide on the C-terminal tail is then reduced by external electron donors. nih.govwjgnet.com
Both the thioredoxin and the glutaredoxin systems can serve as these external electron donors for RNR. nih.govnih.gov Electrons are ultimately supplied from NADPH. nih.govnih.gov In the thioredoxin system, thioredoxin reductase transfers electrons from NADPH to thioredoxin, which then directly reduces the RNR R1 subunit. nih.gov In the glutaredoxin system, glutathione reductase reduces GSSG to GSH using NADPH; glutaredoxin then uses two molecules of GSH to reduce the RNR R1 subunit. wikipedia.orgnih.gov Studies with mouse RNR have shown that both Trx1 and Grx1 have similar catalytic efficiencies (kcat/Km), though Trx1 displayed a higher apparent kcat, suggesting a major role in S-phase DNA replication. nih.gov
The kinetic parameters of these systems with RNR highlight their efficiency as reducing systems for DNA synthesis.
| Reductant System | Apparent Km (μM) | Apparent kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |
| Thioredoxin 1 (Trx1) | Higher Affinity | Higher | Similar to Grx1 | nih.gov |
| Glutaredoxin 1 (Grx1) | 0.18 (with 4 mM GSH) | Lower | Similar to Trx1 | nih.gov |
Interactions with Metal Ions and Metalloproteins
The thiol group is a primary site for interaction with metal ions, a characteristic that is central to the function of many biological systems. Thiolates, the conjugate bases of thiols, are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal ions. wikipedia.org This fundamental property suggests that thiol reductones would be effective chelating agents for various metal ions.
The interaction between thiol-containing compounds and metal ions is crucial in both toxicology and therapeutics. Thiol-based chelating agents are a cornerstone of treatment for heavy metal poisoning, binding to toxic metals like mercury, lead, and cadmium and facilitating their excretion. nih.govnih.gov The sulfhydryl group of cysteine is a key ligand for metal ions in a vast array of metalloproteins, where it plays critical roles in structural integrity and catalytic function. nih.gov In these proteins, the cysteine thiol provides a strong nucleophile that forms coordinate bonds with metal ions, often stabilized by the surrounding protein structure. nih.gov
Table 1: Examples of Thiol-Containing Compounds and Their Interactions with Metal Ions
| Thiol-Containing Compound | Metal Ion(s) | Type of Interaction | Biological Significance | Reference(s) |
| Glutathione (GSH) | Mercury (Hg), Cadmium (Cd), Lead (Pb), Copper (Cu) | Chelation, Redox reactions | Detoxification, Metal redistribution | nih.gov |
| Cysteine | Iron (Fe), Zinc (Zn), Copper (Cu) | Coordination in active sites | Structural component of metalloproteins, Catalysis | nih.gov |
| meso-2,3-dimercaptosuccinic acid (DMSA) | Lead (Pb), Mercury (Hg) | Chelation | Clinical treatment for heavy metal poisoning | nih.gov |
| 2,3-dimercaptopropane-1-sulfonate (DMPS) | Mercury (Hg) | Chelation | Clinical treatment for heavy metal poisoning | nih.gov |
This table is interactive. Click on the headers to sort the data.
Based on these well-established interactions, a this compound would be expected to form stable complexes with a variety of metal ions. The presence of the reductone moiety could further influence these interactions, potentially participating in redox reactions with the bound metal. In the context of metalloproteins, a this compound could interact in several ways: by directly binding to the metal cofactor, by interacting with cysteine residues involved in metal coordination, or by participating in redox reactions that modulate the protein's activity.
Participation in Defined Biochemical Pathways (e.g., Sulfur Metabolism)
The thiol group of a this compound strongly implies its participation in sulfur metabolism. In biological systems, sulfur is assimilated and incorporated into a variety of essential molecules, with cysteine serving as a central hub. nih.gov The regulation of sulfur assimilation is tightly controlled, often through feedback mechanisms involving thiol-containing compounds. nih.govresearchgate.net
In plants, for example, the synthesis of cysteine is regulated by the availability of O-acetylserine (OAS) and sulfide. An accumulation of OAS can signal a demand for cysteine and upregulate the sulfur assimilation pathway, while an excess of thiol-containing compounds like cysteine and glutathione can repress the expression of genes involved in sulfate (B86663) uptake and reduction. researchgate.netresearchgate.net This intricate regulatory network ensures that the production of sulfur-containing compounds matches the metabolic needs of the cell.
Table 2: Key Enzymes in Sulfur Metabolism Regulated by Thiol-Containing Compounds
| Enzyme | Pathway | Regulatory Thiol(s) | Effect of Regulation | Reference(s) |
| ATP sulfurylase | Sulfate Assimilation | Glutathione, Cysteine | Feedback inhibition | frontiersin.org |
| APS reductase | Sulfate Assimilation | Glutathione | Electron donor | frontiersin.org |
| Serine acetyltransferase (SAT) | Cysteine Synthesis | Cysteine | Feedback inhibition | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Given its structure, a this compound could influence sulfur metabolism in several ways. It could act as a signaling molecule, mimicking the regulatory effects of cysteine or glutathione. Alternatively, it could serve as a substrate for enzymes in the sulfur assimilation or downstream pathways. The redox activity of both the thiol and reductone moieties could also play a role in the redox regulation of enzymes involved in sulfur metabolism. nih.gov
Influence on Protein Structure and Conformation
The thiol group of cysteine residues is a key determinant of protein structure and stability through the formation of disulfide bonds. nih.gov These covalent cross-links between cysteine residues are critical for maintaining the tertiary and quaternary structure of many proteins, particularly those that function in the extracellular space. libretexts.org The formation and breakage of disulfide bonds is a dynamic process, catalyzed by thiol-disulfide exchanging enzymes, that can act as a molecular switch to regulate protein function. nih.govnih.gov
The introduction of a this compound into a biological system could significantly influence the thiol-disulfide status of proteins. As a reducing agent, a this compound could directly reduce protein disulfide bonds, leading to conformational changes that alter or abolish protein activity. libretexts.org This is analogous to the action of reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, which are commonly used in the laboratory to denature proteins by breaking their disulfide bonds. libretexts.org
Conversely, a this compound could participate in thiol-disulfide exchange reactions, forming mixed disulfides with protein cysteine residues. libretexts.org This modification could alter the protein's conformation and function. nih.gov Oxidative stress can induce such thiol modifications, leading to transient activation or inactivation of the affected protein. nih.gov Upon restoration of normal redox conditions, these modifications can be reversed by cellular reductants like the thioredoxin system. nih.gov
Table 3: Examples of Proteins Regulated by Thiol-Disulfide Exchange
| Protein | Function | Conformational Change upon Redox | Reference(s) |
| Hsp33 | Molecular chaperone | Activation by disulfide bond formation | nih.gov |
| OxyR | Transcription factor | Activation by disulfide bond formation | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Signal transduction | Inactivation by oxidation of active site cysteine | nih.gov |
This table is interactive. Click on the headers to sort the data.
The conformational changes induced by the redox state of disulfide bonds can be substantial, ranging from small local rearrangements to large-scale changes in the protein backbone and quaternary structure. nih.gov Therefore, a this compound, by interacting with protein thiols, has the potential to be a potent modulator of protein structure and function.
Interactions with Biological Macromolecules (e.g., Melanoidins)
Melanoidins are high molecular weight, brown, nitrogen-containing polymers formed during the Maillard reaction between reducing sugars and amino acids or proteins. nih.govnih.gov They are abundant in thermally processed foods and contribute to their color, flavor, and aroma. The complex structure of melanoidins is still not fully understood, but it is known to contain a variety of functional groups, including some that can interact with other molecules. researchgate.netnih.gov
Research has shown that reductone structures can be integrated into melanoidins, and their subsequent oxidation contributes to the expansion of conjugated double-bond systems responsible for color formation. researchgate.netnih.gov This suggests that a this compound could potentially be incorporated into the melanoidin structure during its formation.
Furthermore, it has been demonstrated that pyrolysis products of sugars can react with intact proteins to form melanoidins. nih.gov This indicates that reactive intermediates formed during the Maillard reaction can bind to macromolecules. The metabolic transit and in vivo effects of melanoidins are complex, with evidence suggesting that they can be partially degraded by intestinal microbiota and that their components can be absorbed. nih.gov
Given the reactivity of the thiol group, it is plausible that a this compound could interact with melanoidins, potentially through covalent bonding with reactive sites on the melanoidin polymer. This interaction could influence the physicochemical properties and biological activities of both the this compound and the melanoidin.
Emerging Roles in Microbial Metabolism and Biotransformation
Thiol-dependent redox systems are fundamental to maintaining cellular homeostasis in bacteria, playing crucial roles in defense against oxidative stress, DNA synthesis, and protein folding. researchgate.netresearchgate.net Many bacteria possess robust systems, such as the thioredoxin and glutaredoxin pathways, to manage the thiol-disulfide balance within the cell. researchgate.netmdpi.com
The metabolism of low-molecular-mass (LMM) thiols is an area of active research, particularly in anaerobic bacteria where these processes are less understood. frontiersin.org Studies on the iron-reducing bacterium Geobacter sulfurreducens have shown that it tightly controls the production and excretion of cysteine-related LMM thiols. frontiersin.org Interestingly, this organism was found to biotransform excess cysteine into penicillamine (B1679230) through a dimethylation reaction, a novel metabolic pathway for maintaining cysteine homeostasis. frontiersin.org
Table 4: Examples of LMM Thiols in Bacterial Metabolism
| LMM Thiol | Producing/Utilizing Organism(s) | Known or Proposed Function(s) | Reference(s) |
| Glutathione (GSH) | Many Gram-negative bacteria | Redox buffer, Detoxification | frontiersin.org |
| Mycothiol (MSH) | Actinomycetes | Redox buffer, Detoxification | frontiersin.org |
| Bacillithiol (BSH) | Firmicutes | Redox buffer, Detoxification | frontiersin.org |
| Cysteine | Geobacter sulfurreducens | Iron homeostasis, Precursor for penicillamine synthesis | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
These findings highlight the diverse metabolic capabilities of microorganisms with respect to thiol-containing compounds. A this compound, as a novel LMM thiol, could be a substrate for a variety of microbial biotransformation reactions. Microbes might metabolize it as a source of carbon or sulfur, or they might transform its functional groups, leading to the formation of new, potentially bioactive compounds. The study of how different microbial species interact with and metabolize thiol reductones could reveal novel enzymatic pathways and shed light on the role of these compounds in microbial ecosystems.
Advanced Analytical Methodologies for Thiol Reductone Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a fundamental tool in the analytical chemist's arsenal (B13267) for probing the molecular structure and concentration of substances. By examining the interaction of electromagnetic radiation with the analyte, valuable information can be obtained.
UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of thiols, although it often requires derivatization due to the weak spectroscopic signature of the thiol functional group itself. nih.gov A common approach involves reacting the thiol with a chromogenic reagent to produce a colored product whose absorbance can be measured. aatbio.com
One of the most established methods utilizes 5,5'-dithiobis(2-nitrobenzoic acid), known as Ellman's reagent (DTNB). rsc.orgnih.gov This reagent reacts with a thiol via a disulfide exchange reaction to form a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion. nih.govnih.gov The intensity of the color, which is directly proportional to the thiol concentration, is measured spectrophotometrically. nih.gov The TNB anion exhibits a distinct absorption maximum, typically around 412 nm to 420 nm, with a high molar absorptivity, enabling the detection of thiols at trace levels. rsc.orgnih.gov The Beer-Lambert law, which describes a linear relationship between absorbance and concentration, underpins the quantitative power of this method. aatbio.com
The reaction conditions, such as pH and reagent concentration, are optimized to ensure complete and rapid reaction for accurate quantification. rsc.org For instance, linear calibration plots of absorbance as a function of concentration have been demonstrated over a range of 0 to 41 µmol/L for various thiols. rsc.org
Another reagent used for the spectrophotometric determination of thiols is 4,4'-dipyridyl disulfide (4DPS), which reacts with thiols to produce 4-pyridinethione (4PT). nih.gov The choice between DTNB and 4DPS can depend on the specific experimental conditions and the chemical environment of the sample. nih.gov
The following table summarizes key parameters for common chromogenic reagents used in the UV-Vis spectrophotometric analysis of thiols:
| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| DTNB (Ellman's Reagent) | TNB²⁻ | 412 | 14,100 aatbio.com |
| DTDP | 324 | 19,800 aatbio.com |
It is important to note that the absorption spectra of organic compounds are influenced by their molecular structure, particularly the extent of conjugated systems. shimadzu.com Functional groups attached to a core structure can shift the absorption peaks to longer wavelengths. shimadzu.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including thiol reductones. While the thiol functional group itself can be challenging to quantify directly via standard UV-Visible or infrared absorption due to a lack of a strong, unique spectroscopic signature, NMR provides detailed information about the molecular framework. nih.gov
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR experiments. In ¹H NMR, the chemical shift of the thiol proton (-SH) can be observed, although its position is often variable and can be affected by factors such as solvent, concentration, and temperature. Furthermore, the thiol proton signal can sometimes be broad.
More detailed structural information is obtained by analyzing the chemical shifts and coupling constants of the protons and carbons in the rest of the molecule. This allows for the complete determination of the connectivity of atoms within the thiol reductone molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further piece together the complex structures of these compounds. These two-dimensional NMR experiments reveal correlations between different nuclei, providing unambiguous assignments of all proton and carbon signals in the spectrum.
While direct quantification of thiols by NMR can be less straightforward than spectrophotometric methods, it is possible using an internal standard with a known concentration. The integrated area of a specific, well-resolved signal from the this compound is compared to the integral of a signal from the internal standard to determine its concentration.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique that is highly sensitive for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. This makes EPR an invaluable tool for studying radical intermediates that may be formed from thiol reductones.
Thiol reductones can participate in redox reactions, and in the process, they can form thiyl radicals (RS•). These radicals are often short-lived and highly reactive. EPR spectroscopy can directly detect these radical species. The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide a unique fingerprint of the radical, allowing for its identification.
In situations where the radical intermediates are too transient to be detected directly, a technique called spin trapping is employed. A "spin trap," which is a diamagnetic molecule, reacts with the unstable radical to form a more stable, persistent radical adduct. This radical adduct can then be readily detected and characterized by EPR. The parameters of the EPR spectrum of the spin adduct provide information about the structure of the original, short-lived radical. This approach has been instrumental in studying the radical chemistry of various biological and chemical systems involving thiols.
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of thiol reductones, reversed-phase HPLC is a commonly employed method. nih.gov In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol.
Due to the often-low UV absorbance of thiols, pre-column derivatization with a UV-active or fluorescent tag is frequently necessary to enhance detection sensitivity. Reagents such as monobromobimane (B13751) can be used to create fluorescent adducts of the thiols, which can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.gov
HPLC can also be coupled with other detectors for more comprehensive analysis. For instance, coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the separated components, providing an additional layer of identification. Electrochemical detectors are also highly sensitive for the detection of thiols and can be used in HPLC systems. The choice of column, mobile phase composition, and detector is critical and is optimized based on the specific properties of the thiol reductones being analyzed.
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Thiol reductones, depending on their molecular weight and polarity, may not be sufficiently volatile for direct GC analysis. In such cases, derivatization is required to increase their volatility.
A common derivatization strategy for thiols is silylation, where the active hydrogen of the thiol group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
The separated components are then detected as they exit the column. Flame ionization detectors (FID) are commonly used for the detection of organic compounds, while sulfur-specific detectors, such as the sulfur chemiluminescence detector (SCD) or the flame photometric detector (FPD), offer higher selectivity and sensitivity for sulfur-containing compounds like thiol reductones. Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the separated compounds based on their mass spectra.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the characterization of thiol reductones, offering high sensitivity and selectivity for their detection and quantification in complex mixtures. researchgate.netnih.gov These approaches are crucial for elucidating the roles of these redox-active compounds in biological and food systems. The development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) has been instrumental in advancing the analysis of thiol modifications. sfrbm.org
Tandem Mass Spectrometry for Identification and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of thiol reductones. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process provides a fragmentation pattern, or "fingerprint," that is unique to the compound's structure, enabling its unambiguous identification. sfrbm.orgnih.gov
For quantification, selected reaction monitoring (SRM) is a widely used MS/MS technique that offers high selectivity and sensitivity. unipd.it In SRM, specific precursor-to-product ion transitions are monitored for the target analyte. This method allows for the determination of concentration levels of various thiols, including glutathione (B108866), cysteine, and their disulfide forms, in diverse matrices such as plant extracts. unipd.it The fragmentation patterns for these compounds are defined by direct infusion of standards into the mass spectrometer. unipd.it Isotope-coded affinity tags (ICAT) represent another advancement, utilizing isotope labeling for the relative quantification of proteins and peptides by mass spectrometry. nih.gov
Recent methodologies have been developed for the quantification of low molecular weight thiols in natural waters and biological samples. One such method uses derivatization followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net This approach allows for screening of unknown thiols by scanning for common product ions generated during fragmentation. researchgate.net
Table 1: Illustrative MS/MS Parameters for Thiol Analysis
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Fragmentation Method |
|---|---|---|---|
| Glutathione (GSH) | 308.1 | 179.1, 162.1, 130.1 | Collision-Induced Dissociation (CID) |
| Cysteine | 122.0 | 76.0, 88.0 | Collision-Induced Dissociation (CID) |
| N-acetyl-L-cysteine | 164.0 | 122.0, 104.0 | Collision-Induced Dissociation (CID) |
Derivatization Strategies for Enhanced Mass Spectrometric Analysis
The analysis of thiol reductones by mass spectrometry is often challenged by their labile nature, which can lead to oxidation during sample preparation and analysis. sfrbm.org Derivatization of the thiol group provides a stable, detectable moiety and prevents unwanted side reactions. sfrbm.orgmdpi.com Chemical derivatization can also improve ionization efficiency, a significant advantage for enhancing signal in mass spectrometry. researchgate.net
A variety of derivatizing agents have been developed for this purpose. For instance, selenium-based reagents have been shown to react selectively and rapidly with thiols to form a Se-S bond. pnnl.gov This reaction is reversible, which can be useful for enriching and purifying thiol-containing peptides and proteins. pnnl.gov The dissociation behavior of these derivatized peptides can be tuned by the choice of selenium reagent, aiding in the identification of thiol-containing peptides through precursor ion scanning. pnnl.gov
Another strategy involves the use of (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) for the selective detection of free thiols in tissue samples using MALDI mass spectrometry imaging (MSI). nih.gov This reagent allows for the in situ derivatization of thiol-containing metabolites like glutathione and cysteine. nih.gov Notably, derivatization with CHC-Mal enables the detection of low-mass metabolites without the need for a conventional MALDI matrix. nih.gov
Other commonly used derivatization agents include 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride) and various maleimide (B117702) derivatives that can carry fluorophores or affinity tags. nih.govnih.gov
Table 2: Common Derivatization Reagents for Thiol Analysis
| Derivatization Reagent | Target Moiety | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| Ebselen | Thiol (-SH) | Selective labeling, tunable fragmentation | Mass Spectrometry (MS) |
| N-(phenylseleno) phthalimide | Thiol (-SH) | Stable tag for pinpointing thiol location | Mass Spectrometry (MS) |
| CHC-Mal | Free Thiol (-SH) | Selective detection, imaging | MALDI Mass Spectrometry Imaging (MSI) |
| Monobromobimane (mBrB) | Thiol (-SH) | Fluorescent labeling | Fluorometry, HPLC |
Electrochemical Methods for Real-Time Monitoring and Redox State Assessment
Electrochemical methods offer a powerful alternative for the real-time monitoring of thiol reductones and the assessment of their redox state. researchgate.net These techniques are advantageous due to their potential for high sensitivity, rapid response, and the possibility of miniaturization for in-situ measurements. nih.gov
Electrochemical biosensors have been developed for the continuous monitoring of reactive oxygen species (ROS) like the superoxide (B77818) anion in cell cultures for extended periods. nih.gov These sensors can utilize a biohybrid system, for example, consisting of superoxide dismutase (SOD) and Ti3C2Tx MXenes on a gold microwire electrode. nih.gov The electrochemical detection is based on the redox reaction involving the immobilized enzyme, which allows for specific measurements without interference from other electroactive molecules present in biological environments. nih.gov
Techniques such as cyclic voltammetry (CV), amperometry, and differential pulse voltammetry are commonly employed in these electrochemical studies. nih.gov While these methods provide valuable kinetic data, they can be susceptible to interference from other components in the sample matrix. researchgate.net
Biochemical Assays for Thiol and Disulfide Levels
A number of biochemical assays are available for the quantification of thiol and disulfide levels, providing valuable information on the redox status of a biological sample. gbiosciences.comcosmobiousa.com
The most classic colorimetric method for thiol detection is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govresearchgate.net This reagent contains a highly oxidizing disulfide bond that is stoichiometrically reduced by free thiols. nih.govresearchgate.net This reaction produces a mixed disulfide and releases one molecule of 5-thio-2-nitrobenzoic acid (TNB), which has a distinct yellow color with an absorbance maximum at 412 nm. gbiosciences.comcosmobiousa.com The amount of TNB generated is directly proportional to the amount of reduced thiols in the sample. gbiosciences.comcosmobiousa.com This assay can also be adapted to measure disulfides by first reducing them to thiols using a reducing agent like sodium borohydride. gbiosciences.com
Fluorometric assays using probes such as monobromobimane (mBrB) offer another approach. nih.gov mBrB itself is not fluorescent, but upon reaction with a thiol, it forms a fluorescent adduct. nih.gov This allows for the sensitive quantification of reduced thiol content. nih.gov
Table 3: Comparison of Biochemical Assays for Thiols
| Assay | Principle | Detection Method | Key Reagent(s) |
|---|---|---|---|
| Ellman's Assay | Reduction of a disulfide bond by thiols, producing a colored compound. nih.gov | Colorimetric (Absorbance at 412 nm) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) nih.gov |
| Monobromobimane Assay | Conjugation of a non-fluorescent probe with thiols to form a fluorescent adduct. nih.gov | Fluorometric (Excitation ~380 nm; Emission ~478 nm) nih.gov | Monobromobimane (mBrB) nih.gov |
Challenges in this compound Analysis in Complex Biological and Food Matrices
The analysis of thiol reductones in complex biological and food matrices presents several significant challenges. mdpi.com These matrices contain a multitude of components that can interfere with the analysis, limiting the identification and quantification of the target analytes. mdpi.commdpi.com
A primary challenge is the inherent instability of thiols, which are highly susceptible to oxidation. nih.gov This can occur during sample collection, storage, and preparation, leading to an underestimation of the reduced thiol concentration and an overestimation of the disulfide form. nih.gov Therefore, meticulous sample handling and preparation are critical to preserve the native redox state of the sample. nih.gov
The low concentrations of some thiol reductones in these complex matrices often necessitate a pre-concentration step. unipd.itmdpi.com Furthermore, the presence of a large excess of other proteins, such as human serum albumin (HSA) in blood plasma, can interfere with certain assays. nih.gov
External contamination is another concern, especially for ubiquitous compounds. mdpi.com The complexity of the matrix can also affect the performance of analytical methods, impacting sensitivity, reproducibility, and accuracy. mdpi.com The development of robust, straightforward, and cost-effective methods for assessing thiol redox status remains a pressing need in analytical science. nih.gov
Structure Activity Relationships and Rational Design of Thiol Reductone Derivatives
Impact of Structural Modifications on Thiol Reductone Reactivity and Stability
The reactivity and stability of thiol reductones are intricately linked to their molecular structure. Modifications to the core this compound scaffold can significantly alter these properties, influencing their behavior in chemical and biological systems.
The redox properties of thiol reductones are also subject to structural influences. The standard redox potential of the thiol/disulfide couple is a measure of its tendency to be oxidized. This potential is correlated with the basicity of the thiolate. mdpi.com
Table: Impact of Structural Features on this compound Properties
| Structural Modification | Effect on Reactivity | Effect on Stability |
| Electron-withdrawing groups near thiol | Increases reactivity (lowers pKa) | May decrease stability |
| Electron-donating groups near thiol | Decreases reactivity (raises pKa) | May increase stability |
| Bulky substituents near thiol | Decreases reactivity (steric hindrance) | Increases stability |
| Modifications affecting redox potential | Alters tendency to undergo oxidation/reduction | Can impact overall stability |
Design Principles for Novel this compound Scaffolds
The rational design of novel this compound scaffolds is guided by a set of principles aimed at optimizing their desired properties for specific applications. These principles often draw inspiration from natural products, which are evolutionarily pre-validated for biological relevance. whiterose.ac.ukresearchgate.net
A key principle is scaffold hopping , which involves replacing a core molecular motif with a structurally distinct one while preserving the essential pharmacophoric features responsible for biological activity. biosolveit.de This approach can lead to new chemical entities with improved properties or novel biological activities. biosolveit.de The design process can be guided by both 2D and 3D structural information to ensure the new scaffold maintains the correct spatial arrangement of functional groups. biosolveit.de
Another important principle is the combination of natural product-derived fragments to create "pseudo-natural products." whiterose.ac.ukresearchgate.net This strategy aims to generate novel molecular architectures that retain the biological relevance of their parent natural products but possess unique structures and activities. whiterose.ac.uk
The design of novel scaffolds also considers the principles of click chemistry , which utilizes highly efficient and specific reactions, such as the thiol-ene reaction, to construct complex molecules. semanticscholar.orgbeilstein-journals.org This approach allows for the modular assembly of different building blocks, facilitating the creation of diverse libraries of compounds.
Furthermore, the design process often involves creating scaffolds that are amenable to further derivatization, allowing for the fine-tuning of their properties. whiterose.ac.uk For instance, multicomponent reactions like the Ugi reaction can be employed to generate diverse libraries of compounds from a common scaffold. nih.gov
Key Design Principles for this compound Scaffolds:
Scaffold Hopping: Replacing the core structure to create novel compounds with retained activity. biosolveit.de
Pseudo-Natural Product Design: Combining fragments of natural products to generate new, biologically relevant molecules. whiterose.ac.ukresearchgate.net
Click Chemistry: Utilizing efficient and specific reactions for modular scaffold construction. semanticscholar.orgbeilstein-journals.org
Amenability to Diversification: Designing scaffolds that can be easily modified to create libraries of derivatives. whiterose.ac.uknih.gov
Computational Chemistry in Predicting this compound Properties
Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules, including thiol reductones. jstar-research.comopenaccessjournals.com By simulating molecular structures and behaviors, these methods provide insights that complement experimental findings and guide the design of new compounds. jstar-research.comopenaccessjournals.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. openaccessjournals.comnih.gov It can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and electronic properties. nih.govmdpi.com
In the context of thiol reductones, DFT calculations can be used to:
Optimize molecular geometries: Determine the most stable three-dimensional structure of a this compound derivative. orientjchem.org
Calculate reaction energies: Predict the energetics of reactions involving thiol reductones, such as their binding to other molecules. mdpi.comresearchgate.net
Investigate electronic structure: Analyze the distribution of electrons within the molecule to understand its reactivity. mdpi.com
DFT calculations have been successfully applied to study the reactivity of thiols with other molecules, providing insights into their reaction mechanisms. mdpi.comresearchgate.net For example, DFT has been used to study the addition of cysteine thiol to dopaquinone, revealing the preferred sites of reaction. researchgate.net
Molecular Orbital (MO) Energy Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. unizin.orgutexas.edu MO analysis can be used to predict the reactivity of a molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For thiol reductones, MO analysis can provide insights into:
Nucleophilicity and Electrophilicity: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
Reaction Pathways: The shapes and energies of the molecular orbitals can help to predict how a this compound will interact with other molecules. nih.gov
Electronic Transitions: MO analysis can be used to interpret spectroscopic data, such as UV-visible spectra.
The interaction of thiol-terminated molecules with metal surfaces has been studied using MO analysis, revealing details about bonding and charge transfer. core.ac.uk
Prediction of pKa Values and Redox Potentials
Computational methods can be used to predict the pKa values and redox potentials of thiol reductones, which are crucial for understanding their reactivity and biological function. nih.govnih.gov
pKa Prediction: The pKa of a thiol is a measure of its acidity and is directly related to its reactivity. researchgate.net Computational methods, often in conjunction with DFT, can be used to calculate the free energy change of deprotonation, from which the pKa can be derived. wayne.edu The inclusion of explicit water molecules in the calculations can improve the accuracy of the predictions. wayne.edu These methods have been used to predict the pKa values of a wide range of thiols with reasonable accuracy. wayne.edu
Redox Potential Prediction: The redox potential of a thiol/disulfide couple is a measure of its tendency to undergo oxidation or reduction. mdpi.com Computational methods can be used to predict redox potentials by calculating the energies of the oxidized and reduced species. nih.govnih.gov These predictions can be correlated with experimental data to develop predictive models. chemrxiv.org The prediction of redox potentials is important for understanding the role of thiol reductones in redox signaling and oxidative stress. mdpi.com
Table: Computationally Predicted Properties of Thiol Reductones
| Property | Computational Method | Significance |
| Molecular Geometry | DFT | Provides the 3D structure of the molecule. orientjchem.org |
| Reaction Energetics | DFT | Predicts the feasibility and outcome of reactions. mdpi.com |
| Electronic Properties | DFT, MO Analysis | Explains reactivity and spectroscopic behavior. mdpi.comcore.ac.uk |
| pKa | DFT with solvation models | Predicts the acidity and nucleophilicity of the thiol group. wayne.edu |
| Redox Potential | Various computational models | Predicts the tendency to participate in redox reactions. nih.govchemrxiv.org |
Applications of this compound Derivatives in Advanced Materials Science
The unique reactivity of the thiol group makes this compound derivatives valuable building blocks for the creation of advanced materials with a wide range of applications.
Thiol-Ene and Thiol-Yne Chemistry: The "click" reactions of thiols with alkenes (thiol-ene) and alkynes (thiol-yne) are highly efficient and have been extensively used in materials science. semanticscholar.orgbeilstein-journals.org These reactions can be initiated by light (photopolymerization) or other stimuli, allowing for the rapid and controlled formation of polymer networks. beilstein-journals.org
Applications of thiol-ene chemistry include:
Coatings and Dental Restoratives: Thiol-ene photopolymerizations are used to create durable and low-shrinkage materials for coatings and dental fillings. beilstein-journals.org
Biomaterials and Scaffolds: The biocompatibility of many thiol-ene systems makes them suitable for creating hydrogels and scaffolds for tissue engineering and drug delivery. researchgate.netdiva-portal.org
Optical Materials: Thiol-ene chemistry has been used to develop materials for optical waveguides and antireflection coatings. nih.gov
Stimulus-Responsive Materials: The reversible nature of the thiol-disulfide interchange reaction can be exploited to create "smart" materials that respond to changes in their environment, such as pH or redox potential. nih.gov
Examples include:
Self-Healing Materials: Materials containing disulfide bonds can be designed to self-heal upon damage through the reformation of these bonds. nih.gov
Drug Delivery Systems: Nanoparticles and hydrogels containing disulfide crosslinks can be designed to release their cargo in response to the reducing environment found inside cells. nih.gov
Surface Modification: this compound derivatives can be used to modify the surfaces of various materials, including metals and nanoparticles. The thiol group can form strong bonds with surfaces like gold, allowing for the creation of self-assembled monolayers with tailored properties. core.ac.uk
Self-Assembled Monolayers
Thiol derivatives are fundamental to the field of nanotechnology, particularly in the formation of self-assembled monolayers (SAMs). These are highly ordered molecular layers that spontaneously form on the surface of certain materials, most notably noble metals like gold. sigmaaldrich.com The strong affinity between sulfur and gold, forming a stable semi-covalent bond, is a primary driving force for the assembly of alkanethiols on these surfaces. sigmaaldrich.com
The structure and properties of these monolayers are dictated by the chemical nature of the thiol compound. For instance, the length of the alkane chain in alkanethiols influences the packing and ordering of the monolayer. sigmaaldrich.com A well-ordered monolayer typically forms from an alkane chain of at least ten carbons, where van der Waals interactions between the chains contribute to the stability and organization of the assembly. sigmaaldrich.com The purity of the alkanethiol is also a critical factor, as even minor impurities can lead to disordered and non-ideal monolayers. sigmaaldrich.com
The process of forming these monolayers can be influenced by various factors. Research has shown that the choice of thiol and the deposition procedure can tune the properties of the resulting surface. nih.gov For example, a kinetic model for the reductive desorption of short-chain alkanethiol monolayers describes desorption occurring through two main pathways: one involving the removal of molecules at the edge of domains and another involving desorption from the interior of these domains through a nucleation and growth mechanism. researchgate.net The protonation state of the thiol group in SAMs on silver and gold surfaces has also been a subject of investigation, with studies indicating that aliphatic thiol SAMs on these surfaces can be partially protonated. rsc.org
| Key Factor | Influence on Self-Assembled Monolayers | Research Finding |
| Substrate | Determines the strength and nature of the anchoring bond. | The interaction between sulfur and gold is strong, on the order of 45 kcal/mol, leading to stable SAMs. sigmaaldrich.com |
| Alkyl Chain Length | Affects the packing density and ordering of the monolayer. | Well-ordered monolayers are typically formed with alkanethiols having at least 10 carbon atoms. sigmaaldrich.com |
| Compound Purity | Critical for the formation of a well-ordered monolayer. | Contaminants can result in disordered and non-ideal surface layers. sigmaaldrich.com |
| Deposition Method | Can be adjusted to control the properties of the monolayer. | The procedure used for gold deposition can tune the proton yield from alkanethiol self-assembly. nih.gov |
Photopolymerization and Polymer Synthesis
Thiol-based chemistry, particularly the thiol-ene "click" reaction, has become a significant tool in polymer and materials synthesis. rsc.org This reaction involves the rapid and efficient reaction between a thiol compound and a compound with a carbon-carbon double bond (an "ene"), often initiated by light (photopolymerization). mdpi.com Thiol-ene photopolymerizations are valued for their speed, high conversion rates, and resistance to oxygen inhibition, which is a common issue in other polymerization methods. mdpi.com
This methodology has been widely applied in the synthesis of a diverse range of polymers. For example, solvent-free photopolymerizable formulations containing non-modified castor oil and trimethylolpropane (B17298) tris(3-mercaptopropionate) have been developed for applications like 3D printing. mdpi.com These systems exhibit high conversion rates and produce polymers with a high bio-based content. mdpi.com The synthesis of novel bio-based monomers from natural resources like limonene, cysteamine, and hydroxycinnamic acid derivatives has also been achieved, which can then be photopolymerized via thiol-ene reactions to create polymers with high glass transition temperatures. mdpi.com
The versatility of thiol chemistry extends to various polymerization techniques beyond thiol-ene reactions. For instance, block copolymers have been synthesized using conventional free-radical polymerization with a disulfide functional initiator, which is later cleaved to reveal a thiol group for conjugation to another polymer block. nih.gov Other synthetic approaches include thiol-phenylsulfone substitution reactions, which have been used to create new polymers under mild conditions. rsc.org The choice of synthetic protocol, whether through the polymerization of thiol-containing monomers or the modification of pre-existing polymers, allows for control over the final properties and structure of the material. jsta.cl
| Polymerization Technique | Monomers/Reactants | Key Features & Findings |
| Thiol-Ene Photopolymerization | Non-modified castor oil, Trimethylolpropane tris(3-mercapto propionate) | Fast reaction, high conversion (>70%), suitable for 3D printing, high bio-based content (>97%). mdpi.com |
| Thiol-Ene Photopolymerization | Bio-based monomers from limonene, cysteamine, and hydroxycinnamic acid derivatives; Glycerol-derived trifunctional thiol | Produces fully bio-based poly(amide-thioether)s with high glass transition temperatures (up to 85 °C). mdpi.com |
| Free-Radical Polymerization & Thiol-Maleimide Conjugation | Methacrylic acid, 3-acrylamidophenylboronic acid, Disulfide functional radical initiator, Polylactide with maleimide (B117702) group | Versatile method for block copolymer synthesis without controlled radical polymerization techniques. nih.gov |
| Thiol-Phenylsulfone Substitution | Monomer with two phenylsulfonyl groups, Bisthiols | Step-growth polymerization under mild conditions to synthesize novel polymers. rsc.org |
Stimulus-Responsive and Self-Healing Materials
The incorporation of thiol and disulfide functionalities into polymers is a key strategy for creating stimulus-responsive and self-healing materials. nih.govmdpi.comencyclopedia.pub The principle behind this is the dynamic nature of the disulfide bond (S-S), which can be reversibly broken to form two thiol (S-H) groups under specific stimuli and then reformed. nih.govencyclopedia.pub This reversible covalent chemistry allows the material to respond to external triggers such as changes in pH, redox environment, light, or temperature. mdpi.comencyclopedia.pub
This responsiveness is harnessed to create "intelligent" polymeric materials. For example, disulfide-functionalized star polymers can be cleaved into individual stars with thiol groups at their chain ends upon exposure to reducing conditions. researchgate.net This transformation is reversible through oxidation, and the material demonstrates the ability to respond to reduction-oxidation cycles, indicating potential for use as self-healing materials. researchgate.net The self-healing mechanism in many of these materials relies on disulfide-disulfide shuffling reactions or thiol-disulfide exchange reactions that occur after a fracture, allowing the polymer network to rearrange and repair itself. nih.govcapes.gov.brresearchgate.net
Researchers have developed various systems based on this principle. For instance, self-healing silicone elastomers have been created through the oxidation of thiol-terminated polysiloxanes and thiol-containing crosslinkers. mdpi.com These materials can be healed by applying heat or UV radiation. mdpi.com Similarly, materials based on dynamic thiol-Michael chemistry exhibit self-healing and malleability in response to thermal and pH stimuli. rsc.org The ability to create materials that can autonomously repair damage extends their lifetime and opens up applications in areas like coatings and elastomers. rsc.org
| Material Type | Dynamic Chemistry | Stimulus | Key Properties & Findings |
| Disulfide-Functionalized Star Polymers | Reversible disulfide (S-S) cleavage to thiols (S-H) | Reduction-Oxidation (Redox) conditions | Disulfide bonds cleave and re-form, demonstrating potential for self-healing applications. researchgate.net |
| Disulfide-Linked Silicone Elastomers | Thiol oxidation coupling to form disulfide bonds | Heat (150 °C) or UV radiation | Achieves >70% self-healing efficiency and can be used as a reversible adhesive. mdpi.com |
| Polymers with Thiol-Michael Adducts | Reversible Thiol-Michael reaction | Elevated temperature (90 °C) or pH | Materials are self-healing, malleable, elastic, and mechanically stable. rsc.org |
| Thermosets with Disulfide Bonds | pH-dependent thiol-disulfide exchange | pH change | The system can rearrange its molecular structure to release stress, indicating self-healing capability. capes.gov.brresearchgate.net |
Future Research Directions and Emerging Paradigms in Thiol Reductone Chemistry
Elucidation of Unexplored Reaction Mechanisms
The unique structure of thiol reductone (3-Mercapto-4-hydroxycoumarin), featuring a nucleophilic thiol adjacent to an enolic hydroxyl group on a coumarin (B35378) framework, suggests a rich and complex reactivity that remains largely unexplored. Future investigations are critical to map the mechanistic pathways that govern its interactions.
Key Research Areas:
Redox Chemistry and Antioxidant Action: The presence of both thiol and hydroxyl groups suggests potent antioxidant capabilities. benthamdirect.com Future studies should aim to elucidate the precise mechanisms of radical scavenging. It is crucial to determine whether it acts via hydrogen atom transfer (HAT), single electron transfer (SET), or other pathways. Computational modeling and experimental studies could clarify the relative contributions of the thiol and hydroxyl groups and whether their proximity leads to synergistic antioxidant effects. The formation of the corresponding disulfide, 3,3'-bis-(4-hydroxycoumarin) disulfide, has been documented and represents a key transformation to investigate. acs.org
Nucleophilic Reactions: The thiol group is a strong nucleophile, and its reactivity in the context of the coumarin ring needs systematic study. Research into its participation in Michael additions and Mannich reactions, which are known for other mercapto-coumarins, could reveal novel synthetic applications. encyclopedia.pubmdpi.com Understanding how the electronic properties of the coumarin system modulate the nucleophilicity of the thiol is a key unanswered question.
Interaction with Biomolecules: Early research indicated that this compound can induce strand scissions in nucleic acids, an effect potentiated by copper ions. researchgate.net The mechanism behind this activity is unknown. Future work should focus on identifying the specific reactive species generated and the nature of the interaction with the DNA backbone. Furthermore, its potential to interact with protein cysteine residues via thiol-disulfide exchange presents a vast area for exploration, suggesting it could modulate protein function in a manner similar to other redox-active small molecules.
Development of Advanced and Sustainable Synthetic Methodologies
While methods for the synthesis of 3-Mercapto-4-hydroxycoumarin and its derivatives exist, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies.
Established and Emerging Synthetic Approaches:
Classical Synthesis: An early and established method involves the reaction of 3-bromo-4-hydroxycoumarin with a sulfur nucleophile. acs.org For instance, reaction with thiourea (B124793) followed by hydrolysis has been used to produce 3-isothiourea-4-hydroxycoumarin hydrobromide and subsequently 3-mercapto-4-hydroxycoumarin monohydrate. acs.org
Green Chemistry Protocols: More recent research on related mercapto-coumarins has pioneered greener approaches. One notable example is a catalyst-free protocol that involves refluxing salicylaldehyde (B1680747) derivatives with 2-methyl-2-phenyl-1,3-oxa-thiolan-5-one in water, affording 3-mercapto-coumarins in excellent yields. encyclopedia.pubmdpi.com Adapting and optimizing such water-based, catalyst-free methods for this compound synthesis is a key future objective.
Flow Chemistry and Catalysis: The application of modern synthetic technologies like flow chemistry could offer improved control over reaction conditions, enhance safety, and allow for scalable production. The development of novel catalytic systems, potentially using earth-abundant metals, to facilitate C-S bond formation on the coumarin scaffold represents another important research avenue, moving away from stoichiometric reagents. semanticscholar.org
Integration with Systems Biology and Omics Approaches
To understand the biological impact of this compound, a shift from single-target evaluation to a systems-level perspective is necessary. The integration of omics technologies offers a powerful paradigm for deciphering the compound's mechanism of action and its network of interactions within a biological system.
Future Research Imperatives:
Redox Proteomics: This technique can be used to globally profile changes in the redox state of protein cysteine thiols upon cellular exposure to this compound. researchgate.netmdpi.com Such studies would reveal which proteins are direct or indirect targets, providing insight into the specific cellular pathways it modulates. This could uncover whether it perturbs the cellular redox balance or targets specific functional classes of proteins. encyclopedia.pubmdpi.com
Metabolomics: By analyzing global changes in small-molecule metabolites, metabolomics can illuminate the downstream effects of this compound on cellular metabolism. This could reveal impacts on central carbon metabolism, amino acid pathways, or the glutathione (B108866) and thioredoxin systems. acs.org
Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptomics) in response to this compound can identify compensatory mechanisms or signaling pathways activated by the compound. This can help build comprehensive models of its cellular effects. rsc.org
In Silico and Molecular Docking: Computational approaches, including molecular docking, can predict potential protein targets for 3-Mercapto-4-hydroxycoumarin. biointerfaceresearch.com These in silico studies can guide experimental work by prioritizing proteins and pathways for further investigation, such as kinases, transcription factors, or enzymes involved in redox homeostasis. biointerfaceresearch.commdpi.com
Creation of Novel Probes and Tools for this compound Detection
The ability to detect and quantify this compound in complex biological environments is essential for studying its uptake, distribution, and mechanism of action. A significant future challenge is the development of specific molecular probes for its detection.
Strategies for Probe Development:
Exploiting the Coumarin Scaffold: Coumarins are inherently fluorescent, a property widely used in the design of probes for various analytes, including biological thiols. benthamdirect.comresearchgate.netnih.gov Future research could focus on modifying the 3-Mercapto-4-hydroxycoumarin structure to create a "turn-on" or ratiometric fluorescent response upon a specific reaction, such as oxidation to its disulfide. The intrinsic fluorescence of the core structure provides a foundational element for such designs.
Reaction-Based Probes: Drawing inspiration from the vast field of thiol-selective probes, strategies could be developed based on specific reactions with the thiol group of the reductone. semanticscholar.orgnih.gov This might involve designing reagents that undergo a fluorescence or color change upon Michael addition or nucleophilic substitution reactions, with specificity potentially enhanced by the unique electronic and steric environment of the coumarin ring.
Logic-Gated Sensors: Advanced probes could be designed to respond not just to the presence of this compound but to its activity. For example, a coumarin-based probe was developed as an 'AND' logic gate, responding only to the simultaneous presence of a biological thiol and peroxynitrite. rsc.orgresearchgate.net A similar concept could be applied to create a probe that reports on the interaction of this compound with a specific secondary analyte or biological process.
Investigation of "Thiol Reductones" as a Defined Class of Biological Signaling Molecules
A paradigm-shifting research direction would be to investigate 3-Mercapto-4-hydroxycoumarin not just as a synthetic compound but as a prototype for a new class of biological signaling molecules. The combination of a redox-active thiol with a known bioactive scaffold suggests a potential for nuanced biological regulation that differs from simple thiols like glutathione or cysteine. acs.orgresearchgate.net
Hypotheses and Research Questions:
A Novel Redox-Switch: Does the this compound structure act as a unique redox-sensitive switch? The interplay between the thiol, the enol, and the coumarin ring could allow it to sense and respond to specific types of oxidative or electrophilic stress in ways that other thiols cannot. This could enable it to fine-tune specific cellular signaling pathways. researchgate.net
Modulation of Thiol-Dependent Pathways: Future research should explore if thiol reductones can modulate the activity of major thiol-based redox systems, including the thioredoxin and glutathione pathways. acs.orgrsc.org It may act as a substrate for enzymes like glutaredoxin or thioredoxin reductase, or it could influence the cellular redox potential, thereby impacting a wide array of downstream processes.
Signaling Beyond Redox: Coumarin derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, often with high affinity. semanticscholar.orgmdpi.comgavinpublishers.com The this compound may therefore act as a dual-function molecule, where the coumarin scaffold directs it to specific protein targets and the thiol group executes a redox-dependent function, such as covalent modification or localized antioxidant activity. Investigating this potential for targeted redox signaling is a key future endeavor.
Data Tables
Table 1: Computational Properties of 3-Mercapto-4-hydroxycoumarin
| Property | Value |
| Molecular Formula | C₉H₆O₃S |
| Molecular Weight | 194.204 g/mol |
| Monoisotopic Mass | 194.00376522 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 47.5 Ų |
| Complexity | 272 |
| Covalently-Bonded Unit Count | 1 |
| Data sourced from PubChem CID: 54676635. |
Q & A
Q. What are the primary analytical methods for detecting and quantifying thiol reductones in biological systems?
Thiol reductones can be detected using fluorimetric and spectroscopic techniques, such as Ellman’s assay (for free thiols) or HPLC coupled with mass spectrometry. Fluorescent probes leveraging mechanisms like Michael addition or disulfide bond cleavage (e.g., nitrobenzoxadiazole-based probes) offer high specificity for thiol groups . Quantitative analysis often employs UV-Vis spectroscopy at 412 nm (using 5,5′-dithiobis-(2-nitrobenzoic acid), DTNB) or fluorimetry with maleimide-based dyes (e.g., ThioGlo™), which react selectively with thiols .
Q. How do thiol reductones influence redox homeostasis in cellular environments?
Thiol reductones participate in thiol-disulfide exchange reactions, modulating oxidative stress by scavenging reactive oxygen species (ROS) or regenerating antioxidants like glutathione. Experimental validation involves measuring glutathione (GSH) levels via enzymatic recycling assays (using glutathione reductase) or redox-sensitive GFP probes to track intracellular redox dynamics .
Q. What experimental conditions are critical for stabilizing thiol reductones during synthesis and storage?
Thiol reductones are prone to oxidation; thus, synthesis should occur under inert atmospheres (e.g., nitrogen/argon) with chelating agents (EDTA) to sequester metal catalysts. Storage requires lyophilization at low temperatures (-80°C) in airtight containers with desiccants. Purity must be confirmed via NMR and LC-MS to rule out disulfide byproducts .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported antioxidant activities of thiol reductones across different models?
Contradictions often arise from variations in pH, concentration, or cellular context. Controlled studies should:
- Standardize buffer conditions (e.g., pH 7.4 for physiological relevance).
- Use isogenic cell lines to isolate genetic variables.
- Employ orthogonal assays (e.g., oxygen radical absorbance capacity (ORAC) and cell viability assays) to cross-validate results.
Statistical tools like ANOVA can identify confounding factors .
Q. What structural insights can X-ray crystallography provide for understanding thiol reductone reactivity?
X-ray crystallography reveals enol tautomerization and hydrogen-bonding networks critical for redox activity. For example, triose reductone’s crystal structure (space group Pna2₁) shows a trans-enol configuration stabilized by intermolecular hydrogen bonds, explaining its propensity for redox cycling . Density functional theory (DFT) calculations can complement crystallographic data to model electron-transfer pathways .
Q. How do competing nucleophiles (e.g., amines, hydroxyls) interfere with thiol-specific probes in complex biological matrices?
Interference can be mitigated by:
Q. What methodological frameworks ensure reproducibility in this compound synthesis and characterization?
Reproducibility requires:
- Detailed protocols for reaction stoichiometry, temperature, and purification (e.g., column chromatography gradients).
- Rigorous characterization via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
- Reporting purity thresholds (e.g., ≥95% by HPLC) and batch-to-batch variability in supplementary data .
Q. How can multi-omics approaches elucidate the systemic impact of thiol reductones in disease models?
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) to map this compound-induced pathways. For example, glutathione metabolism and NRF2 signaling can be prioritized. Network analysis tools (e.g., STRING, Cytoscape) identify hub proteins or co-regulated genes .
Methodological and Analytical Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent effects of thiol reductones?
Q. How should researchers address ethical and safety concerns when handling thiol reductones in vivo?
- Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0).
- Use acute toxicity assays (LD₅₀) to establish safe dosing ranges.
- Include negative controls (e.g., vehicle-only groups) to distinguish compound-specific effects .
Data Presentation and Reproducibility
Q. What are best practices for visualizing this compound reactivity data in publications?
Q. How can researchers validate the specificity of this compound-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
